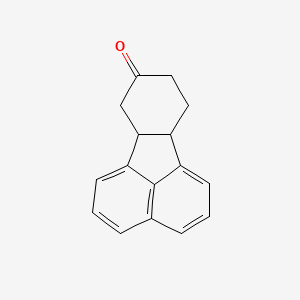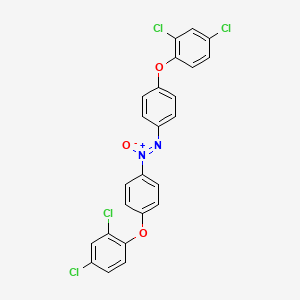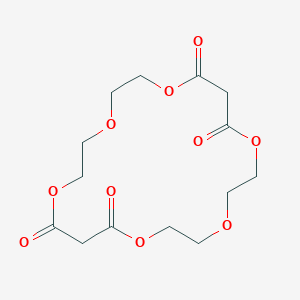![molecular formula C14H10N4 B14427666 2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile CAS No. 83977-29-1](/img/structure/B14427666.png)
2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Bicyclo[420]octane-2,5-diylidene)dipropanedinitrile is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst, notable for its flexible NHC-based pincer ligand, interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of tandem catalysis, which enables complex molecules to be assembled in one pot through a sequence of catalytic steps, is a promising approach for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. The compound’s unique bicyclic structure allows it to engage in specific binding interactions, which are crucial for its activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Norbornane (Bicyclo[2.2.1]heptane): Features a different arrangement of carbon atoms in its bicyclic structure.
Spiropyran: A spirocyclic compound with distinct photochemical properties.
Uniqueness
2,2’-(Bicyclo[420]octane-2,5-diylidene)dipropanedinitrile is unique due to its specific bicyclic structure and the presence of dinitrile groups
Propiedades
Número CAS |
83977-29-1 |
|---|---|
Fórmula molecular |
C14H10N4 |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
2-[5-(dicyanomethylidene)-2-bicyclo[4.2.0]octanylidene]propanedinitrile |
InChI |
InChI=1S/C14H10N4/c15-5-9(6-16)11-1-2-12(10(7-17)8-18)14-4-3-13(11)14/h13-14H,1-4H2 |
Clave InChI |
APGQZIMAKSFHEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1C(=C(C#N)C#N)CCC2=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
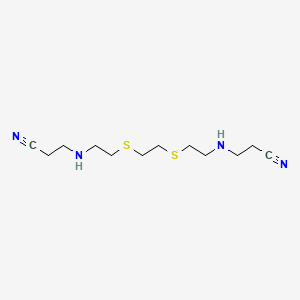
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
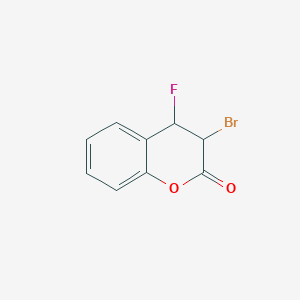
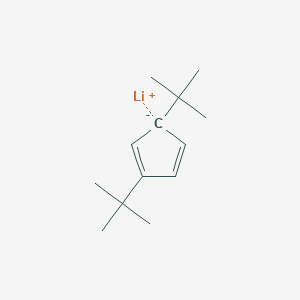
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
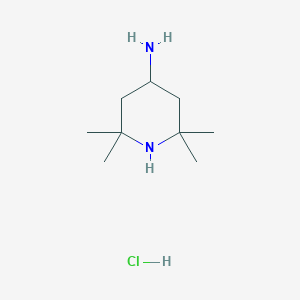
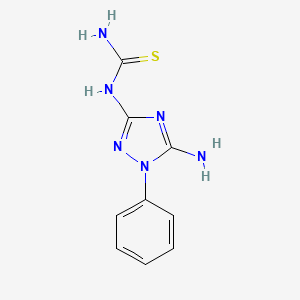
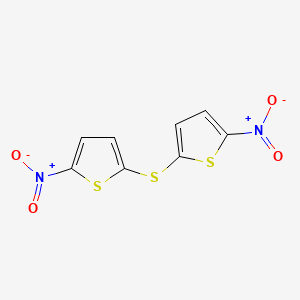
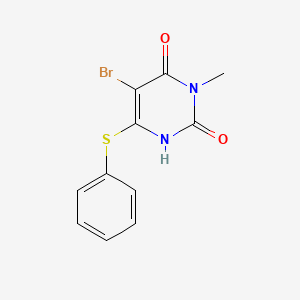
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
